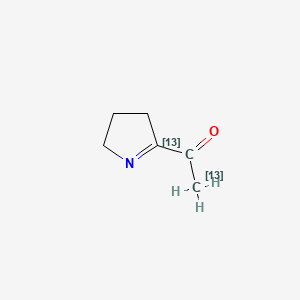![molecular formula C13H25NO2 B565809 N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine CAS No. 107431-14-1](/img/structure/B565809.png)
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . It is known for its use as a reagent in the preparation of carbazolecarboxamides and cycloheptaindolecarboxamides, which are 5-HT1F agonists used for the treatment of migraines .
Preparation Methods
Industrial Production Methods: Industrial production methods for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5The compound is generally produced in small quantities for research purposes rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions: N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine involves its role as a reagent in the synthesis of compounds that act as 5-HT1F agonists. These agonists target the 5-HT1F receptor, a subtype of serotonin receptor, and modulate its activity. This modulation can lead to the alleviation of migraine symptoms by affecting the pathways involved in pain perception and vascular regulation .
Comparison with Similar Compounds
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine: This compound shares a similar spirocyclic structure but differs in the substitution pattern.
Carbazolecarboxamides: These compounds are synthesized using N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine as a reagent.
Cycloheptaindolecarboxamides: Another class of compounds prepared using the target compound as a reagent.
Uniqueness: this compound is unique due to its specific spirocyclic structure and its role in the synthesis of biologically active compounds. Its ability to act as a precursor for 5-HT1F agonists sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N,3,3-tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-12(2)9-15-13(16-10-12)7-5-11(6-8-13)14(3)4/h11H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMATNATWMPLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)N(C)C)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
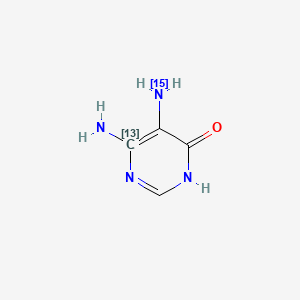

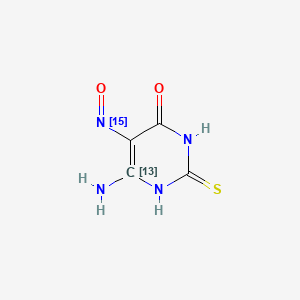

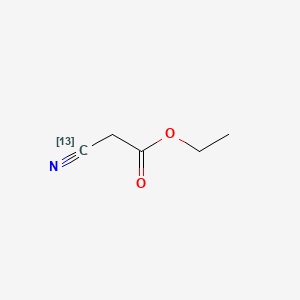
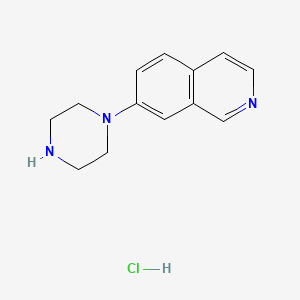
![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)


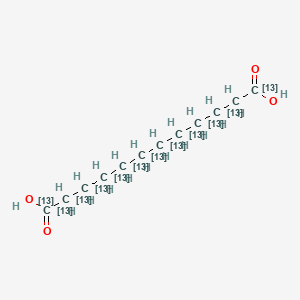
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)
